REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[OH-].[Na+]>O.C(OC)(C)(C)C>[Cl:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1,2.3|
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Name
|
|
Quantity
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25 kg
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Type
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reactant
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Smiles
|
Cl.ClCCCN1CCCC1
|
Name
|
|
Quantity
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14 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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12 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
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Name
|
|
Quantity
|
6.5 L
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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added
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Type
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CUSTOM
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Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
he lower aqueous phase was further extracted with methyl tert-butyl ether (12 l)
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Type
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WASH
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Details
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The combined organic layers were washed with 20% w/w aqueous sodium chloride solution (12.5 kg)
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Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |